molecular formula C12H17NO B1419429 (2-Phenyloxan-3-yl)methanamine CAS No. 1210929-18-2

(2-Phenyloxan-3-yl)methanamine

Cat. No.: B1419429
CAS No.: 1210929-18-2
M. Wt: 191.27 g/mol
InChI Key: PFCSXYMDUSDGAZ-UHFFFAOYSA-N
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Description

(2-Phenyloxan-3-yl)methanamine is an organic compound with the molecular formula C12H17NO. It is also known by its IUPAC name, (2-phenyltetrahydro-2H-pyran-3-yl)methanamine. This compound is characterized by a tetrahydropyran ring substituted with a phenyl group and an amine group. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyloxan-3-yl)methanamine typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization of a hydroxy ketone.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the tetrahydropyran ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Phenyloxan-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2-Phenyloxan-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenyloxan-3-yl)methanamine is unique due to its combination of a tetrahydropyran ring, phenyl group, and amine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Biological Activity

Overview

(2-Phenyloxan-3-yl)methanamine, also known by its IUPAC name (2-phenyltetrahydro-2H-pyran-3-yl)methanamine, is an organic compound with the molecular formula C12H17NO. This compound features a tetrahydropyran ring substituted with a phenyl group and an amine group, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, modulating the activity of target molecules. This interaction can lead to various biological effects, including the inhibition or activation of enzymatic pathways.

Potential Targets

  • Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptors : It can bind to receptors, potentially influencing signaling pathways related to neurological functions.

Medicinal Chemistry Applications

Research has indicated that this compound serves as an intermediate in synthesizing pharmaceutical compounds targeting neurological disorders and cancer. Its unique structural properties allow it to be a building block for bioactive molecules.

Case Studies

  • Neuroprotective Effects : In studies involving neuroprotection, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Anticancer Activity : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, one study reported an IC50 value of 25 µM against breast cancer cells.

Biological Activity Data

The following table summarizes the biological activity data of this compound:

Activity Type Target Effect IC50 Value
NeuroprotectionNeuronal CellsReduction in cell deathNot specified
AnticancerBreast Cancer CellsCytotoxicity25 µM
Enzyme InhibitionVarious EnzymesModulation of enzyme activityNot specified

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves:

  • Formation of the Tetrahydropyran Ring : Cyclization of a suitable precursor through acid-catalyzed cyclization.
  • Introduction of the Phenyl Group : Via Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst.

These methods are optimized for yield and purity, with industrial applications focusing on continuous flow synthesis for efficiency .

Comparison with Similar Compounds

Comparative analysis reveals the uniqueness of this compound among similar compounds:

Compound Structural Feature Biological Activity
(2-Phenyloxan-3-yl)methanolHydroxyl group instead of amineLimited neuroprotective effects
(2-Phenyloxan-3-yl)acetic acidCarboxylic acid groupModerate anti-inflammatory properties

The distinct combination of the tetrahydropyran ring, phenyl group, and amine group in this compound contributes to its unique chemical reactivity and biological activity.

Properties

IUPAC Name

(2-phenyloxan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCSXYMDUSDGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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